2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2139294-76-9
VCID: VC2900496
InChI: InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
SMILES: CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

CAS No.: 2139294-76-9

Cat. No.: VC2900496

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride - 2139294-76-9

Specification

CAS No. 2139294-76-9
Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
Standard InChI Key SXEYRXKBUOXGOG-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl
Canonical SMILES CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl

Introduction

Chemical Structure and Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride consists of a tetrahydroisoquinoline scaffold with a methyl group at the 2-position and an amine substituent at the 6-position. The compound exists as a dihydrochloride salt, which significantly affects its physical properties compared to the free base form. The structural characteristics of this compound give it unique chemical reactivity and potential biological activity profiles that distinguish it from related tetrahydroisoquinoline derivatives.

Basic Identification and Structural Data

The compound can be clearly identified through several standardized chemical identifiers and structural parameters as shown in Table 1.

Table 1. Chemical Identification Parameters

ParameterValue
CAS Number2139294-76-9
Molecular FormulaC₁₀H₁₆Cl₂N₂
Molecular Weight235.15 g/mol
IUPAC Name2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride
Standard InChIInChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
Standard InChIKeySXEYRXKBUOXGOG-UHFFFAOYSA-N
SMILESCN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl
PubChem Compound ID132274581
Parent Compound2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CID 21436741)

The compound features a tetrahydroisoquinoline core with a methyl group attached to the nitrogen at position 2 and an amino group at position 6. The dihydrochloride salt formation occurs through protonation of the two nitrogen atoms present in the molecule, significantly altering its physicochemical properties compared to the free base .

Physical Properties

The physical properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride are crucial for handling, formulation, and application considerations. While direct experimental data on some physical properties is limited in the literature, several parameters can be estimated or derived from similar compounds.

Table 2. Physical Properties

PropertyValueNotes
Physical StateSolidAt room temperature
SolubilitySoluble in water, methanol, DMSOSolubility enhanced by heating to 37°C with sonication
Boiling PointNot determinedSalt form likely decomposes before boiling
Flash PointNot determined
Storage ConditionsRoom temperature in inert atmosphereProtection from moisture recommended

Structural Relationship with Related Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride belongs to a broader family of tetrahydroisoquinoline derivatives. Understanding its structural relationships provides context for its reactivity and potential applications.

Comparison with Free Base Form

The free base form of the compound (2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine) has distinct properties from its dihydrochloride salt counterpart:

Table 3. Comparison Between Salt and Free Base Forms

PropertyDihydrochloride SaltFree Base
CAS Number2139294-76-914097-37-1
Molecular FormulaC₁₀H₁₆Cl₂N₂C₁₀H₁₄N₂
Molecular Weight235.15 g/mol162.23 g/mol
Water SolubilityHigherLower
pH in SolutionAcidicBasic
StabilityGenerally more stable in solid stateMay be susceptible to oxidation

The conversion between the salt and free base forms is reversible and dependent on pH conditions. The dihydrochloride salt form is typically preferred for pharmaceutical research due to its enhanced solubility in aqueous media and improved stability .

Related Tetrahydroisoquinoline Derivatives

Several structurally related compounds have been studied in the literature, providing comparative insights:

Table 4. Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol14097-39-3C₁₀H₁₃NO163.22 g/mol-OH instead of -NH₂ at position 6
1,2,3,4-Tetrahydroisoquinolin-6-amine(Not in data)C₉H₁₂N₂148.20 g/molLacks 2-methyl group
2-Methyl-1,2,3,4-tetrahydroisoquinoline(Not in data)C₁₀H₁₃N147.22 g/molLacks 6-amino group

The 6-hydroxy analog (2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol) has been more extensively studied, with reports of its occurrence in natural sources such as Mammillaria longimamma .

Desired ConcentrationAmount of Compound Required for Volume
1 mg
1 mM4.2526 mL
5 mM0.8505 mL
10 mM0.4253 mL

To enhance solubility during preparation, it is recommended to heat the solution to 37°C and use an ultrasonic bath for a short period. Once prepared, stock solutions should be stored appropriately to prevent degradation. For -80°C storage, use within 6 months is recommended, while at -20°C, use within 1 month is advised .

Biological Activities and Applications

Structure-Activity Relationships

The tetrahydroisoquinoline scaffold appears in numerous biologically active compounds. The 6-position substitution (amine group in this case) and N-methylation at position 2 are structural features that can significantly influence receptor binding and biological activity.

The related 6-hydroxy analogs have been investigated as potential estrogen receptor modulators, suggesting that compounds with substitution at the 6-position of the tetrahydroisoquinoline scaffold may interact with steroid hormone receptors .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Proper personal protective equipment should be used when handling this compound, including gloves, lab coat, and eye protection. The compound should be handled in a well-ventilated area or fume hood .

Research Applications and Future Directions

The structural features of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride make it a potential candidate for various research applications:

  • As a building block in medicinal chemistry programs for developing novel therapeutic agents

  • In structure-activity relationship studies of tetrahydroisoquinoline derivatives

  • As a pharmacological tool for investigating biological systems

  • In the development of imaging agents or chemical probes

Further research is needed to fully characterize the biological activities and potential therapeutic applications of this compound. Its structural similarity to other bioactive tetrahydroisoquinolines suggests promising avenues for investigation in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator